3-fluoro-N-(pyridin-3-ylmethyl)aniline
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Overview
Description
3-fluoro-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C12H11FN2 and a molecular weight of 202.23 g/mol . This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a pyridin-3-ylmethyl group attached to the nitrogen atom of the aniline moiety . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-fluoro-N-(pyridin-3-ylmethyl)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-fluorobenzyl chloride with pyridin-3-ylmethylamine . The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the palladium-catalyzed amination of 3-fluorobenzyl bromide with pyridin-3-ylmethylamine using a palladium catalyst and a ligand such as triphenylphosphine .
Chemical Reactions Analysis
3-fluoro-N-(pyridin-3-ylmethyl)aniline undergoes various chemical reactions, including:
Scientific Research Applications
3-fluoro-N-(pyridin-3-ylmethyl)aniline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and functions . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme . Additionally, the compound can interact with cellular receptors and signaling pathways, modulating cellular responses and functions .
Comparison with Similar Compounds
3-fluoro-N-(pyridin-3-ylmethyl)aniline can be compared with other similar compounds, such as:
3-fluoro-N-(pyridin-2-ylmethyl)aniline: This compound has a similar structure but with the pyridinyl group attached at the 2-position instead of the 3-position.
4-fluoro-N-(pyridin-3-ylmethyl)aniline: In this compound, the fluorine atom is attached to the 4-position of the benzene ring instead of the 3-position.
3-chloro-N-(pyridin-3-ylmethyl)aniline: This compound has a chlorine atom instead of a fluorine atom.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C12H11FN2 |
---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3-fluoro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H11FN2/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2 |
InChI Key |
JUXAETNYHMDCNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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